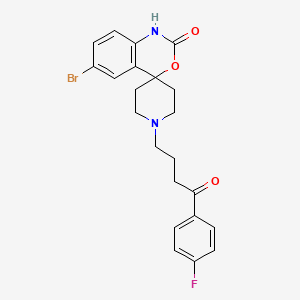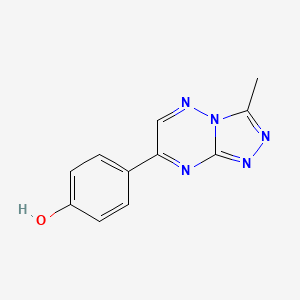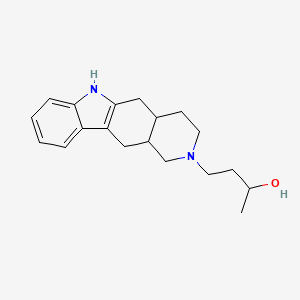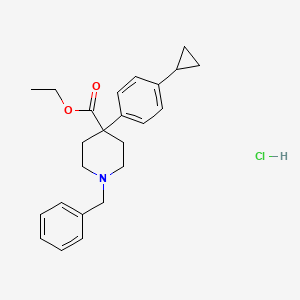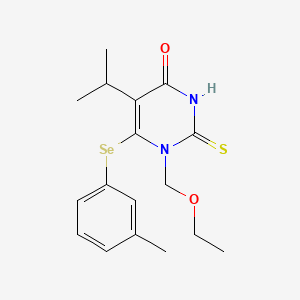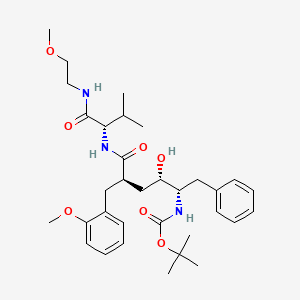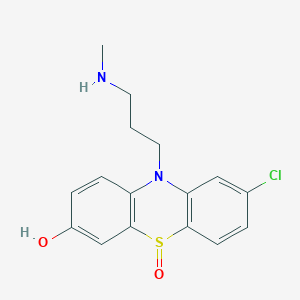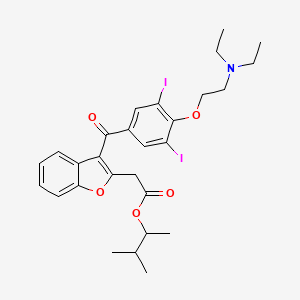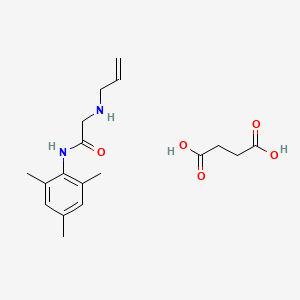
butanedioic acid;2-(prop-2-enylamino)-N-(2,4,6-trimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid;2-(prop-2-enylamino)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a butanedioic acid backbone, a prop-2-enylamino group, and a 2,4,6-trimethylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;2-(prop-2-enylamino)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common approach might include:
Formation of the butanedioic acid backbone: This can be achieved through the oxidation of butane or butene using strong oxidizing agents like potassium permanganate.
Introduction of the prop-2-enylamino group: This step may involve the reaction of an appropriate amine with an allyl halide under basic conditions.
Attachment of the 2,4,6-trimethylphenyl group: This can be done through a Friedel-Crafts acylation reaction using 2,4,6-trimethylbenzoyl chloride and an appropriate catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Butanedioic acid;2-(prop-2-enylamino)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which butanedioic acid;2-(prop-2-enylamino)-N-(2,4,6-trimethylphenyl)acetamide exerts its effects depends on its specific interactions with molecular targets. These might include:
Enzyme inhibition: The compound could inhibit specific enzymes by binding to their active sites.
Receptor binding: It might interact with cellular receptors, modulating signal transduction pathways.
DNA interaction: The compound could intercalate into DNA, affecting gene expression.
類似化合物との比較
Similar Compounds
Butanedioic acid derivatives: Compounds with similar butanedioic acid backbones.
Amides with aromatic substituents: Compounds with similar amide and aromatic group structures.
Uniqueness
Butanedioic acid;2-(prop-2-enylamino)-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
121530-14-1 |
|---|---|
分子式 |
C18H26N2O5 |
分子量 |
350.4 g/mol |
IUPAC名 |
butanedioic acid;2-(prop-2-enylamino)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C14H20N2O.C4H6O4/c1-5-6-15-9-13(17)16-14-11(3)7-10(2)8-12(14)4;5-3(6)1-2-4(7)8/h5,7-8,15H,1,6,9H2,2-4H3,(H,16,17);1-2H2,(H,5,6)(H,7,8) |
InChIキー |
DAJQRJLTOXMBTO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CNCC=C)C.C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


